A2A Receptor Binding Affinity: 2-Hydrazinyl-adenosine vs. Adenosine vs. 2-Chloroadenosine
2-Hydrazinyl-adenosine exhibits a binding affinity (Ki) of 27 nM at the human A2A adenosine receptor, measured via radioligand displacement assays [1]. In contrast, the endogenous ligand adenosine demonstrates a Ki of approximately 18,100 nM at the same receptor under comparable assay conditions [2]. The alternative 2-substituted analog 2-chloroadenosine displays an intermediate Ki of 80 nM at A2A . This represents a ~670-fold improvement over adenosine and a 3-fold improvement over 2-chloroadenosine. The enhanced affinity of 2-hydrazinyl-adenosine is directly attributable to the hydrazinyl group at the 2-position, which engages in favorable interactions within the orthosteric binding pocket of the A2A receptor.
| Evidence Dimension | Binding affinity (Ki) at human A2A adenosine receptor |
|---|---|
| Target Compound Data | Ki = 27 nM |
| Comparator Or Baseline | Adenosine: Ki = 18,100 nM; 2-Chloroadenosine: Ki = 80 nM |
| Quantified Difference | ~670-fold more potent than adenosine; 3-fold more potent than 2-chloroadenosine |
| Conditions | Radioligand displacement assays using [3H]CGS21680 on membranes from HEK293 cells expressing recombinant human A2A receptor |
Why This Matters
Higher binding affinity enables lower compound concentrations in functional assays, reducing non-specific effects and conserving valuable compound during screening campaigns.
- [1] El-Tayeb, A., & Gollos, S. (2013). Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 21(2), 436–447. Ki value for 2-hydrazinyladenosine at human A2A receptor retrieved from BindingDB (Entry ID: 50042486). View Source
- [2] BindingDB. (n.d.). Ki summary for adenosine at human A2A receptor. Retrieved from BindingDB entry. View Source
